Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate
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Overview
Description
Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of nicotinic acid and contains a pyrrolidine ring substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with pyrrolidine and subsequent functionalizationThe reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted nicotinates .
Scientific Research Applications
Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs for treating neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used in topical preparations for muscle and joint pain.
Methyl 6-(pyrrolidin-1-yl)nicotinate: Similar structure but without the amino group, used in different chemical reactions.
Uniqueness
Methyl 6-(3-aminopyrrolidin-1-yl)nicotinate is unique due to the presence of the amino group on the pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where such functionality is required .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 6-(3-aminopyrrolidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)8-2-3-10(13-6-8)14-5-4-9(12)7-14/h2-3,6,9H,4-5,7,12H2,1H3 |
InChI Key |
ITOCXDICOWGDQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCC(C2)N |
Origin of Product |
United States |
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